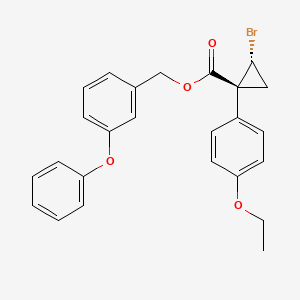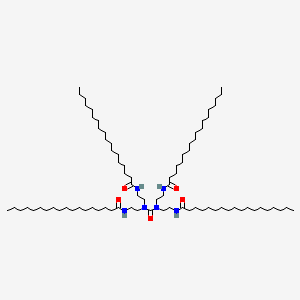
6-Hydrazinyl-n,n'-dimethyl-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydrazinyl-n,n’-dimethyl-1,3,5-triazine-2,4-diamine is a nitrogen-rich heterocyclic compound belonging to the triazine family. This compound is characterized by its high nitrogen content and unique structural features, making it of interest in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydrazinyl-n,n’-dimethyl-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of chlorine atoms in cyanuric chloride by amino and hydrazinyl groups. One common method includes the sequential substitution of chlorine atoms in cyanuric chloride with dimethylamine and hydrazine under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions: 6-Hydrazinyl-n,n’-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where hydrazinyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Hydrazine derivatives.
Substitution Products: Various substituted triazine derivatives.
Aplicaciones Científicas De Investigación
6-Hydrazinyl-n,n’-dimethyl-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex nitrogen-rich compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazinyl group.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with high nitrogen content.
Mecanismo De Acción
The mechanism of action of 6-Hydrazinyl-n,n’-dimethyl-1,3,5-triazine-2,4-diamine involves its ability to participate in various chemical reactions due to its reactive hydrazinyl group. This group can form covalent bonds with other molecules, making it useful in biochemical applications. The compound’s high nitrogen content also contributes to its energetic properties, making it valuable in the production of high-energy materials .
Comparación Con Compuestos Similares
- 4,6-Diazido-n,n’-dimethyl-1,3,5-triazine-2-amine
- 2,4,6-Tris(dimethylamino)-1,3,5-triazine
- 6-Azido-n2,n4-dimethyl-n2,n4-di(prop-2-yn-1-yl)-1,3,5-triazine-2,4-diamine
Uniqueness: 6-Hydrazinyl-n,n’-dimethyl-1,3,5-triazine-2,4-diamine is unique due to its specific hydrazinyl substitution, which imparts distinct reactivity and stability compared to other triazine derivatives. Its high nitrogen content and ability to form stable covalent bonds make it particularly valuable in high-energy material applications .
Propiedades
Número CAS |
10409-79-7 |
|---|---|
Fórmula molecular |
C5H11N7 |
Peso molecular |
169.19 g/mol |
Nombre IUPAC |
6-hydrazinyl-2-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C5H11N7/c1-7-3-9-4(8-2)11-5(10-3)12-6/h6H2,1-2H3,(H3,7,8,9,10,11,12) |
Clave InChI |
FCGOPCWLSUHJHB-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC(=NC(=N1)NN)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


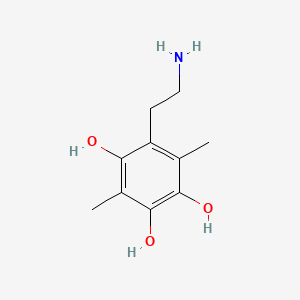
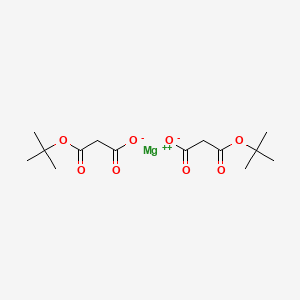

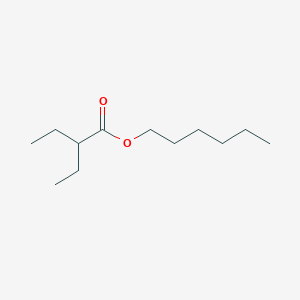
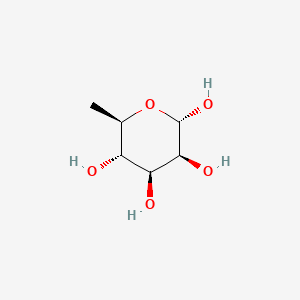
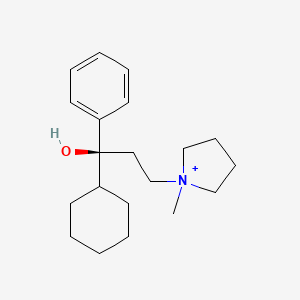
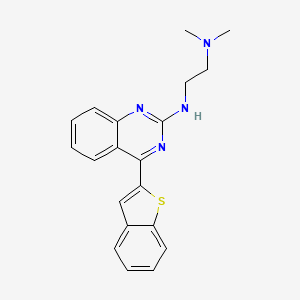
![2-cyclobutyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15196021.png)
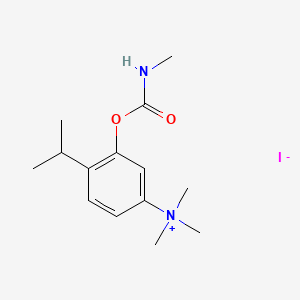
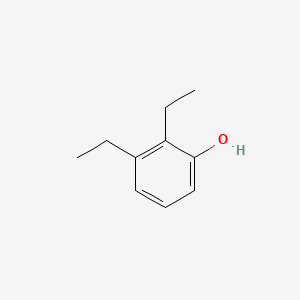

![2-(2-Diethylaminoethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B15196057.png)
